molecular formula C15H16N2O4S B5792749 2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol

2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol

Cat. No.: B5792749
M. Wt: 320.4 g/mol
InChI Key: IMUUFNRCQIPHQH-UHFFFAOYSA-N
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Description

2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol can be achieved through multiple synthetic routes. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid . The reaction conditions typically include the use of polyphosphoric acid or phosphorus oxychloride (POCl3) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and catalysts, with additional steps to ensure purity and yield optimization .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid, peracetic acid

    Reduction: Sodium borohydride, hydrogen gas with a catalyst

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfinyl or sulfonyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, targeting nucleophilic sites on enzymes or other biomolecules. The pathways involved include the activation of specific enzymes or inhibition of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-methoxy-4-[(2-methylsulfanylanilino)methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-8-10(7-12(15(13)18)17(19)20)9-16-11-5-3-4-6-14(11)22-2/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUFNRCQIPHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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